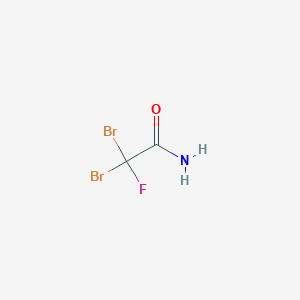

2,2-Dibromo-2-fluoroacetamide

描述

2,2-Dibromo-2-fluoroacetamide is a halogenated amide compound with the chemical formula C₂H₂Br₂FNO and a molecular weight of 234.85 g/mol . It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in various fields of research due to its unique chemical structure and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

2,2-Dibromo-2-fluoroacetamide can be synthesized by reacting 2-cyanoacetamide with bromine in the presence of hydrogen peroxide. The hydrogen peroxide acts as an oxidant, converting the byproduct hydrogen bromide back into bromine, allowing for its recycling within the reaction.

Industrial Production Methods

The industrial production of this compound involves the use of readily available raw materials and efficient reaction conditions. The process typically includes the use of bromine and hydrogen peroxide as key reagents, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions

2,2-Dibromo-2-fluoroacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Hydrogen peroxide and other oxidizing agents can be used.

Reduction Reactions: Reducing agents such as sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.

科学研究应用

Synthesis and Chemical Properties

2,2-Dibromo-2-fluoroacetamide is synthesized through several methods that typically involve the introduction of bromine and fluorine atoms into acetamide structures. The compound can be derived from various precursors, including esters and nitriles. For instance, a common synthetic route involves converting an ester moiety to a nitrile, yielding derivatives such as 2,2-dibromo-2-fluoroacetonitrile .

The presence of bromine and fluorine atoms enhances the compound's reactivity and stability, making it a versatile reagent in organic synthesis. Its unique properties allow for the development of novel fluorinated molecules that have applications in medicinal chemistry and agrochemical formulations .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Its derivatives are being explored as potential agents against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways in microorganisms .

Anticancer Potential

Studies indicate that fluorinated compounds like this compound may possess anticancer properties by inducing apoptosis in cancer cells. The fluorine atom's electronegativity may enhance the compound's interaction with biological targets, improving its efficacy as an anticancer agent .

Herbicides and Pesticides

In the agrochemical sector, this compound is being investigated for its potential use as a herbicide and pesticide. The incorporation of fluorine into agrochemicals has been linked to improved biological activity and reduced environmental toxicity. Compounds with fluorinated groups often exhibit enhanced selectivity against pests while minimizing harm to non-target species .

Crop Protection

The compound is also being studied for its role in crop protection strategies against fungal infections and insect infestations. Its ability to disrupt cellular processes in pests makes it a candidate for developing more effective crop protection products .

Ecotoxicological Considerations

While this compound shows promise in various applications, its environmental impact must be carefully assessed. Studies have indicated that the compound can be toxic to aquatic life, raising concerns about its use in agricultural practices where runoff may occur .

Toxicity Studies

Toxicological assessments reveal that exposure to high concentrations of this compound can lead to adverse effects in non-target organisms. For instance, studies on rats have shown respiratory distress and organ damage at elevated doses .

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The study highlighted the compound's mechanism of action involving disruption of bacterial cell membranes and inhibition of essential metabolic functions.

Case Study 2: Crop Protection Trials

Field trials assessing the efficacy of this compound as a pesticide showed promising results in controlling pest populations without significant adverse effects on beneficial insects. The trials provided insights into optimal application rates and timing for maximum effectiveness.

作用机制

The mechanism of action of 2,2-Dibromo-2-fluoroacetamide involves its interaction with thiol groups of proteins, such as cysteine or glutathione . This interaction leads to the formation of disulfide bonds and the consequent irreversible protein damage . The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, disrupting their normal function .

相似化合物的比较

Similar Compounds

Ethyl bromodifluoroacetate: This compound is similar in structure and contains a CF₂ unit.

2,2-Dibromo-2-fluoroacetonitrile: Another related compound with similar halogenation patterns.

Uniqueness

2,2-Dibromo-2-fluoroacetamide is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

生物活性

2,2-Dibromo-2-fluoroacetamide (DBFA) is a halogenated amide with the chemical formula C₂H₂Br₂FNO. It has garnered attention due to its unique combination of bromine and fluorine atoms, which endow it with distinct chemical and biological properties. The compound has a molecular weight of 234.85 g/mol and is synthesized primarily through reactions involving 2-cyanoacetamide and bromine, often in the presence of hydrogen peroxide as an oxidant.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study highlighted its potential as a biocide and antimicrobial agent in cosmetic formulations .

Case Study: Efficacy Against Pathogens

In a controlled laboratory setting, DBFA was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating its effectiveness in inhibiting bacterial growth.

The biological activity of DBFA is largely attributed to its ability to interact with thiol groups in proteins, particularly cysteine and glutathione. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death.

Toxicological Profile

While DBFA shows promise as an antimicrobial agent, its toxicological profile raises concerns. In a 90-day study conducted on Sprague Dawley rats, adverse effects were observed at higher doses (≥ 13 mg/kg), including increased mortality, elevated adrenal weights, and signs of respiratory distress. The no observed effect level (NOEL) was determined to be 5 mg/kg .

| Parameter | Observation |

|---|---|

| NOEL | 5 mg/kg |

| LOEL | 13 mg/kg |

| Symptoms at High Dose | Dyspnoea, increased urine volume |

| Other Findings | Hemorrhage in lungs, digestive tract tympanism |

Safety Considerations

The compound is classified as highly toxic if ingested or absorbed through the skin. Prolonged exposure may lead to serious health effects, including carcinogenic potential and skin sensitization . Therefore, handling DBFA requires strict safety protocols to mitigate risks.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated compounds such as ethyl bromodifluoroacetate and dibromoacetonitrile. However, its unique halogenation pattern contributes to distinct biological activities.

| Compound | Key Features |

|---|---|

| This compound | Antimicrobial; interacts with thiols |

| Ethyl bromodifluoroacetate | Used in organic synthesis; less toxic |

| Dibromoacetonitrile | Known for toxicity; limited biological use |

属性

IUPAC Name |

2,2-dibromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMCDMGDPUVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604150 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-25-4 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential synthetic applications of 2,2-dibromo-2-fluoroacetamide in organic chemistry?

A1: Research demonstrates that this compound serves as a versatile reagent for constructing valuable fluorinated molecules. [, ] Specifically, it participates in diethylzinc-mediated reactions with aldehydes, ketones, or imines. Interestingly, the reaction outcome is influenced by the nature of the amide substituent.

Q2: How is the stereochemistry of the products controlled in reactions involving this compound?

A2: Studies utilizing X-ray analysis have confirmed the stereochemical outcome of reactions involving this compound. [, ] The diethylzinc-mediated addition to carbonyl compounds leads to the formation of (Z)-α-fluoroacrylamides, indicating a selective control over the double bond geometry. This stereoselectivity is likely governed by the reaction mechanism and steric factors during the formation of the carbon-carbon double bond. Further investigations into the reaction mechanism could provide a more detailed understanding of this stereochemical control, enabling the development of even more selective transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。